molecular formula C26H28N4O3 B2535132 2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide CAS No. 866009-76-9

2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide

Cat. No. B2535132
CAS RN: 866009-76-9
M. Wt: 444.535
InChI Key: SBCQETLCQMRUKH-UHFFFAOYSA-N
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Description

This compound is a type of benzamide, which is a significant class of amide compounds . Benzamides have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . This is a free radical reaction, where NBS (N-bromosuccinimide) is often used . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Mechanism of Action

The mechanism of action for similar compounds often involves their hydrazine moiety . For example, 3-Methyl-benzoic acid N-tert-butyl-N’-(3-Methoxy-2-Methyl-benzoyl)-hydrazide is used in the synthesis of insecticides due to its hydrazine moiety .

Future Directions

The future directions for similar compounds could involve further exploration of their potential uses in various fields, such as the synthesis of insecticides and the synthesis of benzoic acid derivatives .

properties

IUPAC Name

N-[2-[tert-butyl-(phenylcarbamoylamino)carbamoyl]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-18-11-10-12-19(17-18)23(31)28-22-16-9-8-15-21(22)24(32)30(26(2,3)4)29-25(33)27-20-13-6-5-7-14-20/h5-17H,1-4H3,(H,28,31)(H2,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCQETLCQMRUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N(C(C)(C)C)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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